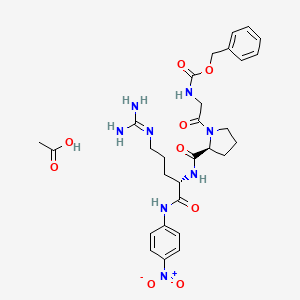

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt

Description

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt (CAS: 102679-70-9) is a chromogenic substrate widely used in biochemical research. Its molecular formula is C29H38N8O9, with a molecular weight of 642.66 (as the acetate salt) . The compound is a white to off-white powder, soluble in methanol (20 mg/mL), and stored at -20°C .

Properties

IUPAC Name |

acetic acid;benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N8O7.C2H4O2/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18;1-2(3)4/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30);1H3,(H,3,4)/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMAXHHYPVIJMC-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745562 | |

| Record name | Acetic acid--N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88793-80-0, 102679-70-9 | |

| Record name | L-Argininamide, N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88793-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid--N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Terminal Cbz Protection

The Cbz group serves dual roles: it prevents unintended peptide bond cleavage during synthesis and enhances solubility in organic solvents. Its removal is avoided until the final stages, as it stabilizes the growing peptide chain.

Arginine Side-Chain Protection

The guanidino group of arginine is protected with a nitro (NO₂) group, which is stable under acidic and basic conditions but removable via catalytic hydrogenation. This strategy prevents side reactions during coupling steps.

Temporary Protecting Groups

-

Boc (tert-Butoxycarbonyl) : Used in intermediate steps for N-terminal protection, removed via treatment with 1 N HCl in glacial acetic acid.

-

Methyl Esters : Employed to protect C-terminal carboxyl groups, hydrolyzed with 1 N NaOH.

Coupling Methodologies

Mixed Anhydride Method

Predominantly used for its high efficiency and low racemization risk, this method involves the formation of a mixed anhydride between the carboxyl component and chloroformate. For example, Boc-Gly-Val-Arg(NO₂)-OMe is synthesized using this approach, yielding 58% after recrystallization.

DCC/HOBt Activation

Alternative coupling employs DCC and HOBt in DCM, particularly for sterically hindered residues. This method achieves yields of 54–60% but requires rigorous exclusion of moisture.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethyl acetate or ethanol/water mixtures. For instance, Boc-Gly-Val-Arg(NO₂)-OMe is recrystallized from ethyl acetate, yielding 58% with a melting point of 118–120°C.

Chromatographic Techniques

Column chromatography on silica gel (eluent: chloroform/methanol gradients) resolves impurities, particularly unreacted starting materials. Thin-layer chromatography (TLC) monitors reaction progress, with Rf values typically ranging from 0.3 to 0.6.

Analytical Data

-

Elemental Analysis :

Compound C (%) H (%) N (%) Boc-Gly-Val-Arg(NO₂)-OMe 46.62 7.21 20.03 Found 46.42 7.24 19.73 -

Spectroscopy :

Scale-Up Considerations

Industrial production scales the mixed anhydride method using automated reactors equipped with temperature and pH controls. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–2 L | 100–500 L |

| Temperature Control | Ice baths | Jacketed reactors |

| Purification | Manual chromatography | Continuous chromatography |

| Yield | 50–60% | 65–70% |

Challenges in scale-up include maintaining low temperatures during coupling and ensuring consistent solvent removal during salt formation.

Critical Evaluation of Methodologies

Chemical Reactions Analysis

Types of Reactions

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt primarily undergoes hydrolysis reactions catalyzed by proteases. The compound can also participate in substitution reactions where the p-nitroanilide group is replaced by other nucleophiles .

Common Reagents and Conditions

Hydrolysis: Catalyzed by proteases such as trypsin and PSA in aqueous buffers at physiological pH.

Substitution: Involves nucleophiles like amines or thiols under mild acidic or basic conditions

Major Products

Hydrolysis: Produces N-Cbz-Gly-Pro-Arg and p-nitroaniline.

Substitution: Yields substituted derivatives of N-Cbz-Gly-Pro-Arg

Scientific Research Applications

Role as a Protease Substrate

The primary application of N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt is as a substrate for serine proteases, which are enzymes that cleave peptide bonds in proteins. The p-nitroaniline moiety acts as a chromogenic leaving group; upon cleavage by the protease, it releases p-nitroaniline, which can be quantified spectrophotometrically by measuring absorbance at 405 nm. This property allows researchers to assess protease activity quantitatively, making it invaluable in various biochemical assays .

Key Features:

- Chromogenic Assay : The release of yellow p-nitroaniline enables easy quantification of enzyme activity.

- Kinetic Studies : It facilitates the investigation of enzyme kinetics and mechanisms by monitoring the rate of substrate cleavage.

Applications in Disease Research

This compound is instrumental in studying diseases where proteases play a critical role, such as cancer and Alzheimer's disease. By measuring changes in protease activity in biological samples or cell lysates, researchers can gain insights into disease processes and develop targeted therapeutic strategies .

Case Studies:

- Cancer Research : Studies have shown that specific proteases are overexpressed in certain cancers. Using this substrate helps identify these enzymes and evaluate their potential as therapeutic targets.

- Neurodegenerative Diseases : Research on Alzheimer's has utilized this compound to study the activity of proteases involved in amyloid precursor protein processing.

Enzyme Kinetics and Mechanism Studies

The compound has been used extensively to elucidate the kinetics of various serine proteases. For instance, experiments involving trypsinogen activation have employed this compound to monitor trypsin activity through continuous absorbance measurements . Such studies provide insights into how enzymes interact with substrates at the molecular level.

Kinetic Parameters:

- Enzyme Activity Measurement : The rate of substrate cleavage can be correlated with enzyme concentration, allowing for the determination of kinetic parameters such as and .

- pH Dependence : Investigations have also focused on how pH affects enzyme activity when using this substrate, revealing optimal conditions for various proteases .

Synthesis and Stability

The synthesis of this compound typically involves automated peptide synthesizers followed by purification methods like high-performance liquid chromatography (HPLC) to ensure high yield and purity. The acetate salt form enhances solubility and stability compared to other forms, making it more effective for laboratory applications.

Synthesis Overview:

- Automated Peptide Synthesis : Streamlines production while maintaining quality.

- Purification Techniques : HPLC is commonly used to isolate the desired product from by-products.

Mechanism of Action

The compound acts as a substrate for proteases. Upon cleavage by the enzyme, the p-nitroanilide group is released, which can be quantitatively measured due to its chromogenic properties. This allows for the determination of enzyme activity and kinetics. The molecular targets are primarily serine proteases like PSA and trypsin .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt. Key differences lie in their protecting groups , residues , detection methods , and enzyme specificity .

Structural and Functional Comparison Table

Key Comparative Insights

Structural Differences

Protecting Groups :

Residue Variations :

Functional Differences

Detection Methods :

- Enzyme Specificity: The Tosyl-Lys variant (CAS 88793-79-7) is a preferred substrate for plasmin, critical in fibrinolysis studies . The Tosyl-Arg variant (T1637) is tailored for trypsin-like proteases, such as thrombin .

Purity and Solubility

- The main compound and Tosyl-Lys variant have ≥98% purity , ensuring reproducibility in assays .

- Fluorogenic substrates (e.g., Z-Gly-Pro-Arg 7-amido-4-trifluoromethylcoumarin) require ≥95% purity but offer flexibility in kinetic monitoring .

N-Cbz-Gly-Pro-Arg p-nitroanilide Acetate Salt

- Kinetic Studies : Demonstrated a $ K_m $ of 0.2 mM for trypsin, indicating high substrate affinity .

- PSA Activation : Used to quantify enterokinase activity in recombinant protein production .

Tosyl-Lys and Tosyl-Arg Derivatives

- Plasmin Assays : Tosyl-Lys variant showed a $ V_{max} $ of 12 µM/min for plasmin, validated via HPLC .

- Serine Protease Profiling : Tosyl-Arg derivatives identified thrombin inhibitors in drug discovery screens .

Fluorogenic Substrates

- Sensitivity: Fluorogenic Z-Gly-Pro-Arg 7-amido-4-trifluoromethylcoumarin detected protease activity at nanomolar concentrations, ideal for high-throughput screening .

Biological Activity

N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt is a synthetic peptide derivative that has garnered attention in biochemical research due to its specific biological activities, particularly as a substrate for proteases. This article explores the compound's biological activity, synthesis methods, applications in scientific research, and comparisons with similar compounds.

- Molecular Formula : C29H38N8O9

- Molecular Weight : 642.66 g/mol

- CAS Number : 102679-70-9

Synthesis and Preparation

The synthesis of this compound involves a multi-step process:

- Protection of Amino Groups : The amino group of glycine is protected using a carbobenzyloxy (Cbz) group.

- Sequential Coupling : Proline and arginine residues are added stepwise.

- Final Coupling : The p-nitroanilide group is attached to the arginine residue.

- Formation of Acetate Salt : The final product is treated with acetic acid to form the acetate salt.

This method ensures high yield and purity, often utilizing automated peptide synthesizers for industrial production, followed by purification techniques like high-performance liquid chromatography (HPLC) .

This compound acts primarily as a substrate for serine proteases, such as trypsin and prostate-specific antigen (PSA). Upon enzymatic cleavage, the p-nitroanilide moiety is released, which can be quantitatively measured due to its chromogenic properties. This characteristic makes it valuable for determining enzyme activity and kinetics in various biochemical assays .

Applications in Scientific Research

The compound has several applications in biochemical research:

- Biochemical Assays : It is widely used as a substrate to measure protease activity.

- Kinetic Studies : Researchers utilize it to determine kinetic parameters of protease-catalyzed reactions.

- Drug Development : It serves as a tool in screening protease inhibitors for potential therapeutic applications.

- Molecular Biology : The compound aids in studying protein-protein interactions and enzyme mechanisms .

Comparison with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| N-Cbz-Gly-Pro-Arg p-nitro-anilide hydrochloride | 102679-70-9 | Specific use in chromogenic assays for protease activity |

| N-Cbz-Gly-Pro-Arg p-nitro-anilide trifluoroacetate | - | Enhanced stability under acidic conditions |

| N-Cbz-Gly-Pro-Arg p-nitro-anilide dihydrochloride | - | Improved solubility compared to acetate salt |

The acetate salt form of N-Cbz-Gly-Pro-Arg p-nitro-anilide is noted for its better solubility and stability compared to other salt forms, making it particularly effective for laboratory use .

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various experimental setups:

- Protease Activity Measurement : A study demonstrated its effectiveness in measuring trypsin activity, showcasing its role as a reliable substrate in kinetic assays .

- Drug Screening : Research involving protease inhibitors has utilized this compound to evaluate potential therapeutic agents against diseases where proteases play a critical role .

- Enzyme Mechanism Studies : Investigations into enzyme mechanisms have employed this substrate to elucidate the catalytic processes involved in proteolysis .

Q & A

Basic Research Questions

Q. What are the optimal storage and handling conditions for N-Cbz-Gly-Pro-Arg p-nitroanilide acetate salt to ensure stability?

- Methodological Answer : Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. Prior to use, dissolve in ethanol (50 mg/mL) or aqueous buffers (e.g., pH 7.5 Tris-HCl) with vortexing to ensure homogeneity. Avoid repeated freeze-thaw cycles, as moisture and temperature fluctuations degrade the nitroanilide group .

Q. What is the standard protocol for measuring serine protease activity using this substrate?

- Methodological Answer :

Prepare a 0.1–1 mM substrate solution in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

Add enzyme (e.g., thrombin, plasmin) and incubate at 37°C .

Monitor absorbance at 405–410 nm every 30 seconds for 10–15 minutes using a spectrophotometer.

Calculate enzyme activity using the molar extinction coefficient of liberated p-nitroaniline (ε = 9,900–10,500 M⁻¹cm⁻¹ ) via the Beer-Lambert law .

Q. How do solubility properties impact experimental design with this substrate?

- Methodological Answer : Ethanol is preferred for stock solutions due to its compatibility with enzymatic assays. For aqueous buffers, pre-warm to 37°C and sonicate if precipitation occurs. Avoid dimethyl sulfoxide (DMSO), as it may denature enzymes or alter kinetics .

Advanced Research Questions

Q. How can kinetic parameters (Km and Vmax) be accurately determined using this substrate?

- Methodological Answer :

Perform assays at multiple substrate concentrations (e.g., 0.1–5× Km).

Plot initial velocity (V₀) vs. substrate concentration ([S]) to generate a Michaelis-Menten curve.

Linearize data using Lineweaver-Burk (1/V₀ vs. 1/[S]) or Hanes-Woolf plots.

Account for competitive inhibition by acetate ions (from the salt form) by including buffer-matched controls .

Q. How can researchers resolve contradictory kinetic data caused by ionic interference?

- Methodological Answer :

- Ion Effects : Magnesium, sodium, or EDTA may alter Km by modulating enzyme conformation. Test assays with/without 5 mM Mg²⁺ or 1 mM EDTA to identify interference .

- Buffer Optimization : Compare Tris-HCl vs. HEPES buffers at identical pH. Include 0.01% Triton X-100 to reduce non-specific binding .

Q. What methods validate substrate specificity for target proteases (e.g., thrombin) over homologs?

- Methodological Answer :

Test against structurally related enzymes (e.g., trypsin, factor Xa) using identical assay conditions.

Use inhibitor controls (e.g., hirudin for thrombin, aprotinin for trypsin).

Compare cleavage rates: Specific substrates show ≥10-fold higher activity for the target enzyme.

Validate with mass spectrometry to confirm cleavage at the Arg-p-nitroanilide bond .

Q. How can this substrate be adapted for high-throughput screening (HTS) of protease inhibitors?

- Methodological Answer :

Optimize substrate concentration to 1–2× Km for maximal signal-to-noise ratio.

Use 96-/384-well plates with a final assay volume of 50–100 µL.

Employ kinetic reads every 30 seconds for 30 minutes using a plate reader.

Calculate % inhibition relative to controls (DMSO-only and no-enzyme blanks) .

Troubleshooting and Technical Considerations

Q. Why might absorbance readings plateau prematurely, and how is this addressed?

- Solution :

- Substrate Depletion : Ensure substrate concentration ≥5× Km. Increase concentration if signal plateaus within 5 minutes.

- Enzyme Inactivation : Add stabilizing agents (e.g., 0.1% BSA) or reduce incubation temperature to 25°C .

Q. How does the acetate counterion influence assay outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.